

Solubility of 2-Methoxyphenylacetic acid in organic solvents

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Compound of Interest

Compound Name: 2-Methoxyphenylacetic acid

Cat. No.: B139654

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Solubility of 2-Methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **2-methoxyphenylacetic acid** in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on solubility, along with standardized experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a pharmaceutical compound like **2-methoxyphenylacetic acid**, solubility influences critical parameters such as dissolution rate, bioavailability, and the design of effective drug delivery systems. The molecule's structure, featuring a carboxylic acid group and a methoxy-substituted phenyl ring, allows for a range of interactions with different solvents.

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for applications ranging from reaction chemistry to formulation development. The following table summarizes the available quantitative and qualitative solubility data for **2-methoxyphenylacetic acid** in select solvents.

It should be noted that comprehensive quantitative data across a wide range of organic solvents is not readily available in the published literature.

Solvent	Temperature (°C)	Solubility	Unit
Water	Not Specified	9.2[1][2]	g/L
Methanol	Not Specified	Soluble	-
Dimethyl Sulfoxide (DMSO)	Not Specified	Soluble	-
Ethanol	Not Specified	Data Not Available	-
Acetone	Not Specified	Data Not Available	-
Ethyl Acetate	Not Specified	Data Not Available	-

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility measurements, a standardized methodology is required. The following protocol is based on the widely accepted static equilibrium or "shake-flask" method, which is suitable for determining the thermodynamic solubility of a compound.[3][4]

Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5]

Materials and Equipment

- **2-Methoxyphenylacetic acid** (high purity)
- Selected organic solvents (analytical grade)
- Shaking incubator or thermostatically controlled water bath

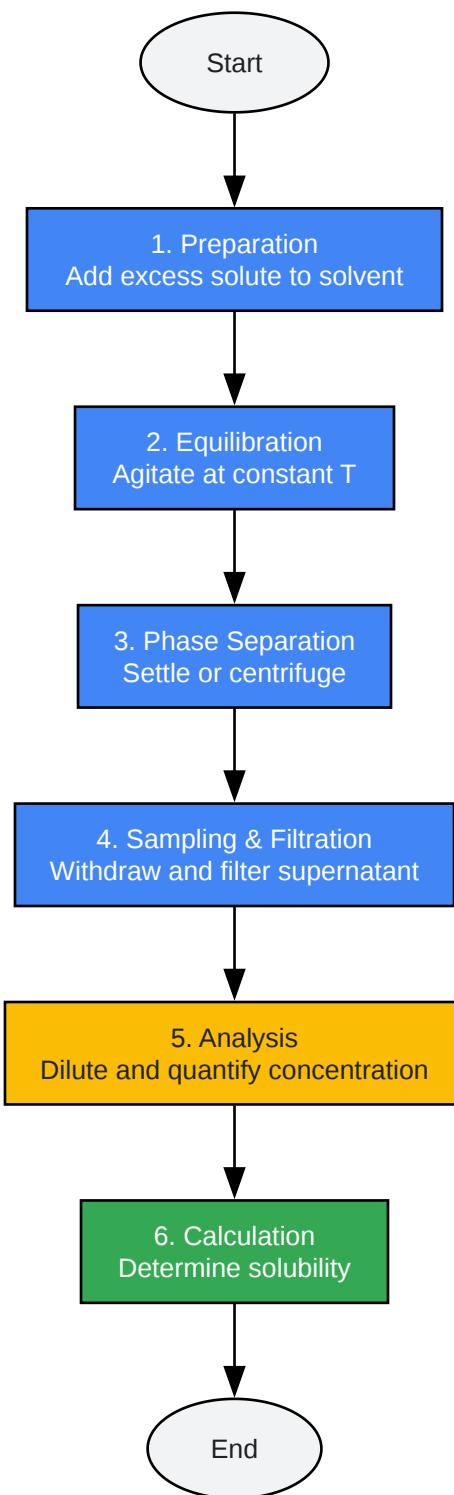
- Analytical balance (accuracy ± 0.1 mg)
- Stoppered glass vials or flasks
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure

- Preparation: Add an excess amount of solid **2-methoxyphenylacetic acid** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[3]
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time needed to achieve a constant concentration.[4]
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifugation can be used to facilitate this separation.[3]
- Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.[4]
- Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of **2-methoxyphenylacetic acid** in the diluted sample using a validated analytical method.
- Calculation: Calculate the solubility of the compound in the original solvent, accounting for any dilution factors. The experiment should be performed in triplicate to ensure the reliability of the results.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the static equilibrium method for determining solubility.



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Caption: Workflow for Solubility Determination by Static Equilibrium Method.

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